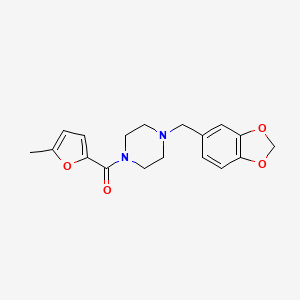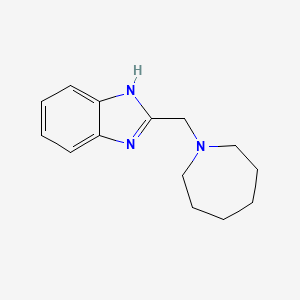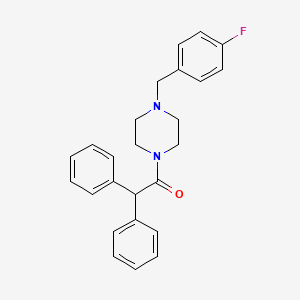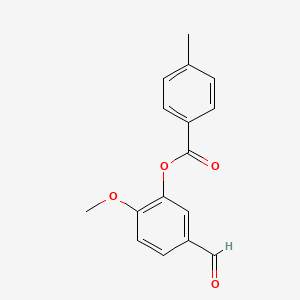![molecular formula C18H14Cl2O3 B5881925 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as DMBO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects.
作用机制
The mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell survival and proliferation. This compound has also been found to activate the p53 pathway, which is involved in the induction of apoptosis. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its biological effects and has been shown to have potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown great potential for use in scientific research and has the potential to lead to the development of new therapeutic agents.
合成方法
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized by the reaction of 3,6-dichloro-4-methylcoumarin with 3-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification process and results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential use in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-4-3-5-12(6-10)9-22-16-8-15-13(7-14(16)19)11(2)17(20)18(21)23-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXKSDQAPOMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)





![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)
